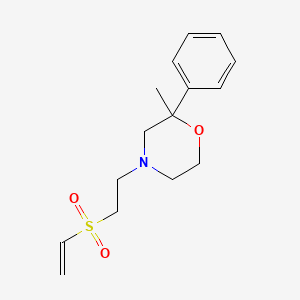
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with ethenylsulfonylethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2-methyl-2-phenylmorpholine with ethenylsulfonyl chloride under basic conditions to introduce the ethenylsulfonylethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group typically yields sulfone derivatives, while reduction of the sulfonyl group results in sulfides.
科学的研究の応用
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine exerts its effects involves interactions with specific molecular targets. The ethenylsulfonylethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl group may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2-Ethenylsulfonylethyl)-2,2,3-trimethylmorpholine
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-(2-ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-20(17,18)12-10-16-9-11-19-15(2,13-16)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVTUDFYRPDDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCS(=O)(=O)C=C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













